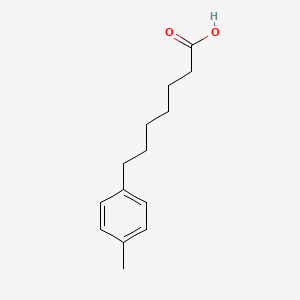

7-(p-Tolyl)heptanoic acid

Description

Contextualization of Functionalized Aliphatic Carboxylic Acids as Strategic Synthetic Scaffolds

Functionalized aliphatic carboxylic acids are widely recognized as versatile and strategic building blocks in organic synthesis. organic-chemistry.org Their prevalence in both natural and commercial sources makes them readily available precursors. orgoreview.com In recent years, a paradigm shift has occurred, with chemists increasingly viewing aliphatic carboxylic acids as adaptive and enabling functional groups rather than merely as synthetic targets. orgoreview.com This change in perspective has been driven by the development of novel catalytic methods, such as metallaphotoredox catalysis, which allow for the direct functionalization of the carboxylic acid moiety under mild conditions. orgoreview.com These methods enable transformations like decarboxylative C(sp²)-X bond formation, C(sp³)–C(sp³) cross-coupling, and direct deoxygenation, expanding the synthetic utility of this ubiquitous functional group. orgoreview.comrsc.org Their inherent reactivity and structural diversity make them fundamental to applications ranging from materials science and nanotechnology to the synthesis of biodegradable polymers for tissue engineering. organic-chemistry.orgbyjus.com

Significance of Aryl Moieties in Tailoring Molecular Architecture and Reactivity

The incorporation of an aryl moiety, such as the p-tolyl group in 7-(p-tolyl)heptanoic acid, profoundly influences a molecule's architecture and reactivity. Aryl groups introduce steric bulk and defined geometric constraints, which can direct the conformation of the aliphatic chain. Electronically, the aromatic ring can act as an electron-withdrawing or -donating system, modulating the acidity of the carboxylic acid and the reactivity of adjacent atoms. organic-chemistry.org This electronic influence is critical in reactions like the Friedel-Crafts acylation, where the aromatic ring acts as a nucleophile. organic-chemistry.orgsigmaaldrich.com Furthermore, the aryl group itself serves as a handle for subsequent modifications through electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This ability to fine-tune both the physical shape and the electronic properties of a molecule is crucial in fields like medicinal chemistry, where specific interactions with biological targets are paramount. wikipedia.org

Historical and Current Research Trajectory of this compound and Related Structural Analogues

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, its synthesis can be logically proposed through well-established chemical reactions, and research on its structural analogues provides insight into its potential chemistry.

A plausible and efficient synthesis involves a two-step process:

Friedel-Crafts Acylation : This reaction would form the crucial carbon-carbon bond between the aromatic ring and the aliphatic chain. Toluene would be reacted with an acylating agent like 7-chloro-7-oxoheptanoic acid or a related derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution would yield an aryl-alkyl ketone, specifically 7-oxo-7-(p-tolyl)heptanoic acid. organic-chemistry.organnamalaiuniversity.ac.in

Reduction of the Ketone : The resulting keto-acid would then undergo reduction to convert the carbonyl group into a methylene (B1212753) (CH₂) group. Two primary methods are highly effective for this transformation on aryl-alkyl ketones while preserving the carboxylic acid function. ncert.nic.in

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org It is particularly effective for reducing aryl-alkyl ketones and is tolerant of the acidic carboxylic acid group. orgoreview.comlibretexts.org

Wolff-Kishner Reduction : This alternative reaction is performed under strongly basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. byjus.comwikipedia.orgmasterorganicchemistry.com It is the preferred method for substrates that are sensitive to strong acids. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Proposed Reduction Methods

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) wikipedia.org | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) wikipedia.org |

| Conditions | Strongly acidic libretexts.org | Strongly basic, high temperature (~200 °C) masterorganicchemistry.com |

| Substrate Suitability | Excellent for acid-stable aryl-alkyl ketones orgoreview.comwikipedia.org | Excellent for base-stable substrates wikipedia.org |

| Key Advantage | Does not reduce carboxylic acid groups orgoreview.comlibretexts.org | Suitable for acid-sensitive molecules wikipedia.org |

Research on structural analogues, such as 4,7-Dioxo-7-(p-tolyl)heptanoic acid , is more visible. This compound is synthesized via the Friedel-Crafts acylation of p-xylene (B151628) with glutaryl chloride. It is utilized as a reagent in organic synthesis and as a standard in analytical chemistry. Studies have also investigated its potential biological activities and its use as a precursor in drug synthesis, highlighting the interest in this class of molecules.

Interdisciplinary Relevance of Aryl-Alkyl Carboxylic Acid Chemistry in Synthetic Endeavors

The chemistry of aryl-alkyl carboxylic acids is not confined to the domain of pure organic synthesis; it has significant interdisciplinary relevance.

Medicinal Chemistry and Pharmaceuticals : These compounds are crucial intermediates in the synthesis of pharmaceuticals. nih.gov The α-arylation of carboxylic acids is a key step in producing well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. rsc.org The ability to introduce both an aromatic ring and a carboxylic acid function is vital for designing molecules that can interact with biological receptors and maintain favorable pharmacokinetic properties.

Materials Science and Polymers : Carboxylic acids are fundamental in surface chemistry, acting as ligands, linkers, and surface modifiers. byjus.com Aryl-alkyl carboxylic acids can be used as monomers in the creation of specialty polymers and alkyd resins, where the aryl group imparts thermal stability and specific mechanical properties. nih.gov

Agrochemicals : The structural motifs present in aryl-alkyl carboxylic acids are found in various pesticides and herbicides. The synthesis of compounds like bromopropylate (B1667929) demonstrates the application of this chemistry in creating commercially important agrochemicals. rsc.org

Nanotechnology : Carboxylic acids are widely used as capping agents to stabilize nanoparticles, controlling their size, shape, and surface reactivity. byjus.com The aryl-alkyl structure provides a way to tune the solubility and surface interactions of these nanomaterials. byjus.com

This broad utility underscores the strategic importance of developing new synthetic methodologies for this versatile class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

7-(4-methylphenyl)heptanoic acid |

InChI |

InChI=1S/C14H20O2/c1-12-8-10-13(11-9-12)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |

InChI Key |

IULVPTNFONBXHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 P Tolyl Heptanoic Acid and Derivatives

Carbon-Carbon Bond Formation Strategies for the Heptanoic Acid Backbone

The construction of the 7-(p-tolyl)heptanoic acid backbone relies on robust carbon-carbon bond-forming reactions. These strategies are crucial for assembling the aliphatic chain and attaching the p-tolyl group.

Alkylation of p-tolylacetic acid precursors is a direct method for elongating the carbon chain. orgsyn.org This approach typically involves the generation of a carbanion from p-tolylacetic acid, which then acts as a nucleophile. orgsyn.org The reaction with a suitable haloalkane, such as a 5-halopentyl derivative, leads to the desired heptanoic acid structure. The use of a strong base, like lithium diisopropylamide (LDA), is common for the deprotonation of the α-carbon of the p-tolylacetic acid. orgsyn.org

A general procedure involves cooling a solution of p-tolylacetic acid in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to a low temperature (e.g., 0 °C) before the addition of the base. orgsyn.org This is followed by the introduction of the alkylating agent. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). orgsyn.org

Table 1: Alkylation of Aryl Acetic Acids

| Entry | Aryl Acetic Acid | Alkylating Agent | Product | Yield (%) |

| 1 | p-Tolylacetic acid | 1-bromo-4-methylpentane | 4-Methyl-2-(p-tolyl)pentanoic acid | 79 |

| 2 | Phenylacetic acid | 1-iodobutane | 2-Phenylhexanoic acid | 85 |

| 3 | 4-Methoxyphenylacetic acid | 1-bromopropane | 2-(4-Methoxyphenyl)pentanoic acid | 82 |

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers another strategic route for building the carbon chain. wikipedia.orglibretexts.org In the context of synthesizing this compound, a p-tolyl-containing nucleophile can be added to a suitable Michael acceptor. For instance, the enolate generated from a p-tolylacetic ester could react with an acrylic acid ester derivative. libretexts.org

This method is advantageous for its ability to form carbon-carbon bonds under relatively mild conditions. wikipedia.org The choice of base and reaction conditions is critical to ensure 1,4-addition occurs preferentially over direct 1,2-addition to the carbonyl group. libretexts.org Various catalysts, including Brønsted and Lewis acids, as well as organocatalysts, have been employed to facilitate Michael additions. rsc.orgsemanticscholar.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl and alkyl moieties. tcichemicals.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org

For the synthesis of this compound, this could involve the reaction of a p-tolylboronic acid with a 7-haloheptanoic acid derivative. tcichemicals.comnih.gov The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated, making it a highly adaptable method. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields and selectivity. tcichemicals.com

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Boronic Acid | Coupling Partner | Catalyst | Product | Yield (%) |

| 1 | p-Tolylboronic acid | Methyl 7-bromoheptanoate | Pd(PPh3)4 | Methyl 7-(p-tolyl)heptanoate | 88 |

| 2 | Phenylboronic acid | Ethyl 6-chlorohexanoate | PdCl2(dppf) | Ethyl 6-phenylhexanoate | 92 |

| 3 | 4-Methoxyphenylboronic acid | Benzyl 8-bromooctanoate | Pd(OAc)2/SPhos | Benzyl 8-(4-methoxyphenyl)octanoate | 85 |

Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are fundamental in creating carbon-carbon double bonds, which can then be reduced to form the aliphatic chain. nih.gov For instance, a p-tolyl-substituted phosphonium (B103445) ylide could react with a suitable aldehyde, followed by hydrogenation of the resulting alkene.

Homologation reactions provide a stepwise method for extending a carbon chain. researchgate.net One such approach involves the conversion of an aldehyde to a terminal alkyne, which can then be further functionalized or reduced. researchgate.net This sequence allows for the controlled, iterative addition of carbon units to build the heptanoic acid backbone before the introduction of the p-tolyl group. Another strategy involves the decarboxylative olefination of aliphatic acids, which can be achieved using dual organophotoredox and copper catalysis. researchgate.net

Functional Group Interconversions and Derivatization

Once the this compound backbone is synthesized, the carboxylic acid functional group can be converted into a variety of derivatives. These transformations are essential for creating a library of compounds with diverse properties and potential applications.

The conversion of this compound into its derivatives follows standard organic chemistry protocols. libretexts.org

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgwhiterose.ac.ukpressbooks.pub This derivative serves as a versatile intermediate for the synthesis of other derivatives. orgsyn.orgpressbooks.pub

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the acid chloride with an alcohol. pressbooks.pub

Amides: Amides are typically synthesized by reacting the acid chloride with an amine. whiterose.ac.ukpressbooks.pub Direct amidation of the carboxylic acid is also possible using coupling reagents or by heating with an amine. whiterose.ac.ukbeilstein-journals.org

Table 3: Synthesis of Carboxylic Acid Derivatives

| Starting Material | Reagent | Product Type | Example Product |

| This compound | SOCl₂ | Acid Chloride | 7-(p-Tolyl)heptanoyl chloride |

| 7-(p-Tolyl)heptanoyl chloride | Ethanol | Ester | Ethyl 7-(p-tolyl)heptanoate |

| 7-(p-Tolyl)heptanoyl chloride | Ammonia | Amide | 7-(p-Tolyl)heptanamide |

| This compound | Methanol (B129727), H₂SO₄ | Ester | Methyl 7-(p-tolyl)heptanoate |

Selective Reduction of Carboxylic Acid Moieties

The selective reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, 7-(p-tolyl)heptan-1-ol, is a crucial transformation for accessing a different class of derivatives. This conversion requires reagents that can reduce the carboxylic acid without affecting the aromatic tolyl ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are often unselective and pyrophoric. chemistrysteps.com Modern methodologies focus on milder, more selective, and safer alternatives.

Catalytic hydrosilylation has emerged as a powerful technique for the selective reduction of carboxylic acid derivatives. nih.gov This method employs a catalyst, often based on metals like iron or zinc, in combination with a hydrosilane (R₃SiH) as the reducing agent. The choice of catalyst and silane (B1218182) allows for high chemoselectivity, enabling the reduction of carboxylic acids in the presence of other functional groups. nih.gov

Another approach involves the use of modified sodium borohydride (B1222165) (NaBH₄) systems. While NaBH₄ itself is generally ineffective for reducing carboxylic acids, its reactivity can be enhanced with additives. chemistrysteps.comijcce.ac.ir For instance, the NaBH₄/I₂ system has been shown to reduce both aliphatic and aromatic carboxylic acids to alcohols in good yields. researchgate.net Similarly, combining NaBH₄ with a SiO₂@FeSO₄ nano-composite under solvent-free conditions provides an efficient method for this transformation. ijcce.ac.ir Catalyst-free protocols have also been developed, utilizing reagents like pinacolborane (HBpin) for the deoxygenative hydroboration of carboxylic acids under mild, solvent-free conditions, which can be an attractive green alternative. rsc.orgacs.org

A recent development in this area is the use of visible-light photoredox catalysis. rsc.org This method can achieve the selective reduction of carboxylic acids to aldehydes, a transformation that is typically challenging due to over-reduction to the alcohol. rsc.orgacs.org This approach offers a novel pathway to aldehyde derivatives of this compound under mild conditions. rsc.org

| Method | Reagents | Key Features | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Catalytic Hydrosilylation | Hydrosilane (e.g., PMHS), Metal Catalyst (e.g., Fe, Zn) | High chemoselectivity; mild conditions. | 7-(p-Tolyl)heptan-1-ol | nih.gov |

| Modified Borohydride | NaBH₄ with additives (e.g., I₂, SiO₂@FeSO₄) | Improved reactivity of NaBH₄; can be performed solvent-free. ijcce.ac.ir | 7-(p-Tolyl)heptan-1-ol | ijcce.ac.irresearchgate.net |

| Catalyst-Free Hydroboration | Pinacolborane (HBpin) or Ammonia Borane | Solvent-free and catalyst-free; mild ambient temperature conditions. rsc.org | 7-(p-Tolyl)heptan-1-ol | rsc.orgacs.org |

| Photoredox Catalysis | Hydrosilane, Photocatalyst (e.g., Iridium complex) | Selective reduction to aldehyde; proceeds under visible light. rsc.org | 7-(p-Tolyl)heptanal | rsc.org |

Derivatization of the Aromatic Ring (e.g., via Electrophilic Aromatic Substitution, if applicable)

The p-tolyl group of this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.comuomustansiriyah.edu.iq The methyl group on the ring is an activating group and an ortho, para-director. Since the para position is occupied by the heptanoic acid chain, electrophilic attack will primarily occur at the two equivalent ortho positions (C-2 and C-6 relative to the methyl group). dalalinstitute.com This allows for the introduction of various functional groups onto the aromatic core, leading to a wide range of derivatives.

Common EAS reactions applicable to the tolyl moiety include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.orglecturio.com This would yield 7-(2-nitro-4-methylphenyl)heptanoic acid.

Halogenation: Reactions with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), introduce a halogen atom onto the ring. libretexts.org This would produce 7-(2-chloro-4-methylphenyl)heptanoic acid or its bromo-analogue.

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H), a reaction that is typically reversible. libretexts.org

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃) can further functionalize the ring. libretexts.org

The general mechanism for these substitutions involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the substituted product. uomustansiriyah.edu.iqlibretexts.org

| Reaction | Reagents | Electrophile | Potential Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 7-(2-Nitro-4-methylphenyl)heptanoic acid | lecturio.com |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | 7-(2-Bromo-4-methylphenyl)heptanoic acid | libretexts.org |

| Chlorination | Cl₂, FeCl₃ | Cl⁺ (Chloronium ion equivalent) | 7-(2-Chloro-4-methylphenyl)heptanoic acid | libretexts.org |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | 7-(2-Sulfo-4-methylphenyl)heptanoic acid | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 7-(2-Acyl-4-methylphenyl)heptanoic acid | libretexts.org |

Chemoenzymatic and Biocatalytic Approaches in Analogous Systems (Non-Human)

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. uva.nl In non-human systems, enzymes can be harnessed to produce or modify long-chain aromatic carboxylic acids. Chemoenzymatic strategies, which combine enzymatic steps with chemical reactions, further broaden the synthetic possibilities. mdpi.comresearchgate.net

Carboxylic acid reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes with high chemoselectivity under mild aqueous conditions. sci-hub.se Employing a CAR, potentially from a microbial source, could convert this compound into 7-(p-tolyl)heptanal, avoiding the use of chemical reducing agents and operating within a green chemistry framework. sci-hub.se These enzymatic reactions often require cofactors like ATP and NADPH, which can be regenerated using whole-cell systems or dedicated recycling enzymes. sci-hub.senih.gov

Another fascinating enzyme is the fatty acid photodecarboxylase (FAP), which uses light energy to catalyze the decarboxylation of fatty acids to produce hydrocarbons. anr.fr While its natural substrates are long-chain aliphatic fatty acids, protein engineering efforts aim to modify its substrate scope. anr.fracs.org A suitably engineered FAP could potentially convert this compound into 6-(p-tolyl)hexane.

Enzymatic esterification, using lipases such as Novozyme 435, is a well-established method for producing esters from carboxylic acids and alcohols under mild conditions. mdpi.comd-nb.info This approach could be used to synthesize various ester derivatives of this compound. Furthermore, chemoenzymatic cascades have been designed for complex syntheses. For example, a one-pot, multi-enzyme cascade has been developed to convert geraniol (B1671447) into nepetalactone, involving both oxidative and reductive steps. mdpi.com Similar multi-enzyme systems could be envisioned for the functionalization of this compound derivatives.

| Enzyme Class | Example Enzyme | Transformation | Potential Application | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reductase (CAR) | CAR from Nocardia iowensis | Carboxylic acid → Aldehyde | Synthesis of 7-(p-Tolyl)heptanal | sci-hub.se |

| Fatty Acid Photodecarboxylase (FAP) | FAP from Chlorella variabilis | Carboxylic acid → Alkane (via decarboxylation) | Synthesis of 6-(p-Tolyl)hexane | anr.fr |

| Lipase | Lipase B from Candida antarctica (Novozyme 435) | Esterification | Synthesis of various alkyl 7-(p-tolyl)heptanoates | d-nb.info |

| Ammonia Lyase | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Hydroamination of unsaturated systems | Could be used in chemoenzymatic routes to amino acid derivatives. acs.org | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

Adherence to green chemistry principles is paramount in modern synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound and its derivatives can be made more sustainable through innovative catalytic strategies.

Performing reactions in water or without any solvent significantly reduces the environmental impact associated with volatile organic compounds (VOCs). researchgate.net Water is a non-toxic and non-flammable solvent, and its use can simplify catalyst recovery in biphasic systems. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which could be used to form the C-C bond between the tolyl ring and the heptanoic chain precursor, have been successfully adapted to aqueous media. scirp.orgacs.org This often involves the design of water-soluble ligands or the use of surfactants to facilitate the reaction. researchgate.netacs.org Earth-abundant metals like nickel and cobalt are also being explored for cross-coupling reactions in water, offering a more sustainable alternative to palladium. uni-regensburg.dersc.org

Solvent-free, or neat, reaction conditions represent another key green chemistry strategy. rsc.org These reactions, often facilitated by grinding (mechanochemistry) or heating, can lead to higher efficiency and easier product purification. acs.org For instance, the reduction of carboxylic acids using NaBH₄ with a nano-catalyst has been demonstrated under solvent-free conditions. ijcce.ac.ir Similarly, esterifications can be performed without solvents using solid acid catalysts or under infrared irradiation. scirp.orgorganic-chemistry.org

| Reaction Type | Catalytic System | Medium | Green Advantage | Reference |

|---|---|---|---|---|

| Suzuki C-C Coupling | PdCl₂(Lₙ@β-CD) | Water | Avoids organic solvents; low catalyst loading; recyclable catalyst. | acs.org |

| C-C Coupling | γ-Fe₂O₃@PEG@THMAM-Co | Water | Uses earth-abundant cobalt; magnetically recyclable catalyst. | uni-regensburg.de |

| Carboxylic Acid Reduction | SiO₂@FeSO₄/NaBH₄ | Solvent-Free | Eliminates solvent waste; efficient conversion. | ijcce.ac.ir |

| Esterification | Al₂O₃/MeSO₃H | Solvent-Free | High yields without solvent use. | organic-chemistry.org |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. nih.govbeilstein-journals.org This technique uses a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing light, can initiate single-electron transfer (SET) events to activate substrates. nih.gov

A powerful application of this technology is its merger with nickel catalysis to forge C(sp²)–C(sp³) bonds. nih.govresearchgate.net This dual catalytic system is highly relevant for the synthesis of this compound. In this approach, a carboxylic acid (acting as an alkyl radical precursor after decarboxylation) can be coupled with an aryl halide. nih.govnih.gov For the synthesis of our target molecule, this could involve the coupling of a bromo- or iodo-toluene with a 7-haloheptanoic acid derivative through a net reductive cross-electrophile coupling, or more directly, the coupling of an alkyl radical precursor with an aryl carboxylic acid. nih.govacs.org A seminal example is the decarboxylative arylation of aliphatic carboxylic acids with aryl halides, which directly forms the key C-C bond. rsc.org This method is attractive due to the wide availability of carboxylic acids and the mild reaction conditions, which tolerate a broad range of functional groups. acs.orgnih.gov

The general mechanism involves the photoexcited catalyst oxidizing the carboxylate to generate a C(sp³)-centered radical via decarboxylation. nih.govresearchgate.net Concurrently, a Ni(0) catalyst undergoes oxidative addition to the aryl halide. The generated alkyl radical is then trapped by the Ni(II)-aryl complex, leading to a Ni(III) intermediate that, upon reductive elimination, furnishes the C-C coupled product and regenerates the Ni(I) species, which is then reduced back to Ni(0) by the photocatalyst to complete the cycle. nih.govresearchgate.net

| Component | Example | Function | Reference |

|---|---|---|---|

| Photocatalyst | Ir(dF(CF₃)ppy)₂(dtbbpy) | Absorbs visible light and initiates single-electron transfer. | nih.gov |

| Nickel Catalyst | NiCl₂·glyme | Mediates the cross-coupling cycle. | nih.gov |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Stabilizes the nickel catalytic species. | nih.gov |

| Radical Precursor | Aliphatic Carboxylic Acid | Source of the C(sp³) alkyl radical upon oxidative decarboxylation. | nih.govrsc.org |

| Coupling Partner | Aryl Halide (e.g., p-bromotoluene) | Source of the C(sp²) aryl group. | nih.gov |

Reactivity and Chemical Transformations of 7 P Tolyl Heptanoic Acid Skeletons

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical reactions, including condensation and decarboxylation.

Condensation reactions involve the combination of two molecules to form a single molecule, with the removal of a small molecule, often water. libretexts.org

Esterification: 7-(p-Tolyl)heptanoic acid can undergo esterification with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters. libretexts.org For instance, the reaction with methanol (B129727) would yield methyl 7-(p-tolyl)heptanoate. This reaction is reversible. libretexts.org The formation of an ethyl ester from a similar carboxylic acid increases the molar mass and lipophilicity while reducing the melting point. The kinetics of esterification of a similar acetic acid derivative have been studied, showing that the reaction follows first-order kinetics. nih.gov

Amidation: The carboxylic acid can also react with amines to form amides. This transformation can be achieved through various methods, including the use of coupling reagents that activate the carboxylic acid. Recent advancements have focused on direct catalytic amidation to improve efficiency and reduce waste. mdpi.comorganic-chemistry.org For example, a thianthrene (B1682798) boron acid has been shown to be a highly active catalyst for direct amidation between a range of carboxylic acids and amines at room temperature. organic-chemistry.org

A table summarizing representative condensation reactions is presented below:

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 7-(p-tolyl)heptanoate | Esterification |

| This compound | Amine, Coupling Agent | N-substituted 7-(p-tolyl)heptanamide | Amidation |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). organic-chemistry.org While simple alkanoic acids are generally stable to heat, certain conditions can promote decarboxylation.

Hunsdiecker Reaction: This reaction involves the silver salt of a carboxylic acid reacting with a halogen, typically bromine, to produce an organic halide with one fewer carbon atom. wikipedia.orgbyjus.com The reaction proceeds through a radical mechanism. byjus.comyoutube.com For this compound, this would first involve conversion to its silver salt, followed by treatment with bromine to yield 1-bromo-6-(p-tolyl)hexane. The reaction is typically carried out in an inert solvent like carbon tetrachloride. byjus.com Variations of this reaction exist, such as using mercuric oxide and bromine on the free carboxylic acid (Christol-Firth Modification). adichemistry.com

Schmidt Reaction: The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions to yield an amine with the loss of carbon dioxide and nitrogen gas. wikipedia.orglibretexts.org This reaction converts this compound into 6-(p-tolyl)hexylamine. The mechanism involves the formation of an acyl azide (B81097) intermediate, which then rearranges. wikipedia.orgorganic-chemistry.orgchimia.ch

Oxidative Decarboxylation: In some biological systems and under specific chemical conditions, carboxylic acids can undergo oxidative decarboxylation. For example, the 7-hydroxylation of thymine (B56734) is coupled to the oxidative decarboxylation of 2-ketoglutarate. nih.gov A copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can yield aromatic carbonyl compounds. organic-chemistry.org

A table summarizing representative decarboxylative reactions is presented below:

| Starting Material | Reagents | Product | Reaction Type |

| Silver 7-(p-tolyl)heptanoate | Br₂ | 1-Bromo-6-(p-tolyl)hexane | Hunsdiecker Reaction |

| This compound | HN₃, H₂SO₄ | 6-(p-Tolyl)hexylamine | Schmidt Reaction |

Transformations of the Aromatic Ring and its Substituents

The p-tolyl group in this compound consists of a benzene (B151609) ring substituted with a methyl group and the heptanoic acid chain. This aromatic ring can undergo electrophilic substitution reactions.

The substituents on the benzene ring direct incoming electrophiles to specific positions. The alkyl chain is an ortho-, para-directing group, and the methyl group is also an ortho-, para-director. Due to the para-substitution of the methyl group and the heptanoic acid chain, the available positions for electrophilic aromatic substitution are ortho to either the methyl or the alkyl chain. Steric hindrance will likely play a significant role in determining the regioselectivity of these reactions.

The methyl group attached to the aromatic ring can be a site for oxidation or halogenation under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group into a carboxylic acid group, forming a dicarboxylic acid derivative. Free-radical halogenation can introduce a halogen atom to the methyl group.

Chemistry of the Heptyl Alkyl Chain

Selective Halogenation and Related Radical Processes

No information is available in the scientific literature regarding the selective halogenation or radical processes of this compound.

Oxidative Degradation and Analysis of Byproducts

There are no published studies on the oxidative degradation of this compound or the analysis of its potential byproducts.

Mechanistic Investigations of Key Organic Transformations

No mechanistic investigations for any organic transformations involving the this compound skeleton have been reported in the available literature.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. rsc.org While direct examples of the use of 7-(p-Tolyl)heptanoic acid in the synthesis of complex heterocyclic systems are not extensively documented in readily available literature, its structure lends itself to several established synthetic strategies. The carboxylic acid moiety can be readily converted into other functional groups, such as acid chlorides or amides, which are key intermediates in cyclization reactions. libretexts.org

For instance, the p-tolyl group can be functionalized to introduce reactive sites for intramolecular cyclization. Nitration of the aromatic ring, followed by reduction to an amine, would provide an amino-functionalized derivative. This intermediate could then undergo intramolecular condensation with the carboxylic acid group (or its activated form) to form a large-ring lactam, a type of heterocyclic compound.

Furthermore, the heptanoic acid chain can participate in cyclization reactions. For example, radical cyclization of a suitably derivatized 1,6-diene can lead to the formation of five-membered rings. nih.gov By analogy, functionalization of the alkyl chain of this compound could create precursors for such radical-mediated or other metal-catalyzed cyclizations, such as the Nazarov cyclization for cyclopentenone synthesis or the Prins cyclization for tetrahydropyran (B127337) formation. beilstein-journals.orgorganic-chemistry.org These strategies highlight the potential of this compound as a scaffold for generating diverse heterocyclic structures.

Application in the Synthesis of Macrocyclic and Oligomeric Architectures

Macrocycles and oligomers are of significant interest in supramolecular chemistry and materials science. The long, flexible heptanoic acid chain of this compound makes it a suitable candidate for the construction of these large molecular architectures. While specific examples utilizing this exact compound are sparse, general methodologies for macrocyclization can be applied.

One common approach is the intermolecular condensation of bifunctional monomers. For example, this compound could be converted to its corresponding amino acid derivative. Polycondensation of this amino acid would lead to the formation of a polyamide oligomer or polymer. nih.gov Alternatively, head-to-tail cyclization of a single activated molecule of this compound under high dilution conditions could yield a macrocyclic lactone.

Another strategy involves the use of pre-organized linear precursors. Two molecules of this compound could be linked together through their p-tolyl groups using a suitable spacer, creating a long-chain dicarboxylic acid. Intramolecular cyclization of this precursor would then lead to the formation of a large macrocycle. The synthesis of such complex molecules often relies on techniques like ring-closing metathesis or acylation reactions.

Utilization in Polymer Chemistry and Functional Materials Development

The distinct properties of this compound make it a valuable component in the design of functional polymers and materials.

Monomer or Segment in Advanced Polymeric Systems

This compound can be envisioned as a monomer in the synthesis of polyesters and polyamides. libretexts.orgmdpi.com The carboxylic acid group provides a reactive handle for polymerization reactions. For instance, polycondensation of this compound with a diol would result in a polyester, where the p-tolyl group would be a pendant moiety along the polymer backbone. Similarly, reaction with a diamine would yield a polyamide. nih.govresearchgate.net

The incorporation of the this compound unit can impart specific properties to the resulting polymer. The long alkyl chain can increase flexibility and solubility, while the aromatic tolyl group can enhance thermal stability and introduce possibilities for further functionalization. These characteristics are desirable in the development of advanced polymers for various applications. While direct synthesis of polymers from this compound is not widely reported, the principles of step-growth polymerization provide a clear pathway for its use as a monomer. whiterose.ac.ukrsc.orgmdpi.com

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Co-monomer | Potential Properties |

| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Increased flexibility, enhanced thermal stability |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Improved solubility, functionalizable side chains |

Building Block for Organic Electronic Materials (e.g., Dye-Sensitized Solar Cells)

The field of organic electronics leverages the tunable properties of organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comfupress.nete-bookshelf.de While this compound itself is not electronically active, it can serve as a crucial non-conjugated linker or a modifiable scaffold in the synthesis of active components.

In the context of dye-sensitized solar cells (DSSCs), organic dyes with a Donor-π-Acceptor (D-π-A) structure are often employed. mdpi.com The carboxylic acid group of this compound can act as an anchoring group to bind the dye molecule to the semiconductor surface (e.g., TiO2). google.com The p-tolyl group can be elaborated into a more complex donor or π-conjugated system. For instance, research has been conducted on D-A-D fluorescent dyes where a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole serves as the donor unit. nih.gov This highlights the utility of the p-tolyl moiety in constructing electron-donating fragments. The heptyl chain can act as a flexible spacer, influencing the packing of the dye molecules on the semiconductor surface and potentially mitigating unwanted charge recombination.

Table 2: Potential Role of this compound Derivatives in DSSCs

| Component of DSSC Dye | Potential Role of this compound Derivative |

| Anchor | The carboxylic acid group can bind to the TiO2 surface. |

| Spacer | The heptyl chain can act as a flexible, insulating spacer. |

| Donor | The p-tolyl group can be a precursor to a more complex electron-donating system. |

Integration into Molecular Probe Design for Chemical Biology Research (Non-Human, Non-Clinical)

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and studying biological processes at the molecular level. mdpi.com The design of these probes often involves a fluorophore, a linker, and a reactive group for target recognition. ed.ac.uk this compound possesses structural features that make it an attractive building block for the synthesis of such probes.

The p-tolyl group can be part of or be converted into a fluorophore. For example, triphenylamine (B166846) derivatives, which can be synthesized from tolyl precursors, are known to exhibit aggregation-induced emission (AIE), a desirable property for fluorescent probes. nih.gov The heptanoic acid chain can function as a flexible linker, separating the fluorophore from a recognition element or a reactive group. The length of this linker can be crucial for optimizing the probe's interaction with its target. The terminal carboxylic acid provides a convenient point for conjugation to biomolecules or other functional moieties through standard amide or ester bond formation. chemrxiv.org

While the direct application of this compound in a specific molecular probe is not explicitly detailed in the surveyed literature, its constituent parts align well with the modular design principles of modern chemical biology probes. nih.gov

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 7-(p-Tolyl)heptanoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the p-tolyl group and the aliphatic protons of the heptanoic acid chain are observed. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The aliphatic protons resonate as a series of multiplets in the upfield region. Specifically, the methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) appears as a triplet, while the other methylene groups along the chain show complex multiplet patterns. The methyl protons of the tolyl group exhibit a singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum (around 180 ppm). The aromatic carbons of the p-tolyl group show signals in the range of 128-140 ppm, while the aliphatic carbons of the heptanoic acid chain resonate in the upfield region (approximately 20-35 ppm). The methyl carbon of the tolyl group appears at around 21 ppm.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal correlations between neighboring protons, aiding in the assignment of the aliphatic chain protons. HSQC spectra correlate each proton to its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C NMR spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, for instance, between the benzylic protons and the aromatic carbons, further solidifying the structural assignment. e-bookshelf.de While specific stereochemical assignments are not typically relevant for the achiral this compound, 2D NMR would be crucial for determining the relative and absolute stereochemistry of any chiral derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.0 (s, 1H) | ~179.0 |

| α-CH₂ | ~2.35 (t, 2H) | ~34.0 |

| β-CH₂ | ~1.63 (m, 2H) | ~25.0 |

| γ-CH₂ | ~1.30 (m, 2H) | ~29.0 |

| δ-CH₂ | ~1.30 (m, 2H) | ~29.0 |

| ε-CH₂ | ~1.58 (m, 2H) | ~31.0 |

| ζ-CH₂ (Benzylic) | ~2.55 (t, 2H) | ~35.5 |

| Aromatic CH (ortho to alkyl) | ~7.09 (d, 2H) | ~128.5 |

| Aromatic CH (meta to alkyl) | ~7.09 (d, 2H) | ~129.0 |

| Quaternary Aromatic (C-CH₃) | - | ~135.0 |

| Quaternary Aromatic (C-Alkyl) | - | ~139.0 |

| Tolyl-CH₃ | ~2.30 (s, 3H) | ~21.0 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

Electrospray Ionization Time-of-Flight (ESI-TOF) : This soft ionization technique is well-suited for analyzing carboxylic acids. In the positive ion mode, ESI-TOF MS would typically show the protonated molecule [M+H]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ is observed. High-resolution ESI-TOF provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. nih.gov

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) : Coupling HPLC with ESI-MS allows for the separation of this compound from a mixture before its introduction into the mass spectrometer. This is particularly useful for reaction monitoring and purity analysis, where the masses of the parent compound, intermediates, and byproducts can be identified. nih.gov

Negative Chemical Ionization-Gas Chromatography-Mass Spectrometry (NCI-GC-MS) : For volatile derivatives of this compound, NCI-GC-MS can be a highly sensitive detection method. This technique is particularly effective for compounds that can stabilize a negative charge, such as the carboxylate anion.

Vibrational Spectroscopy (Infrared - IR) and Electronic Absorption Spectroscopy (UV-Vis)

Infrared (IR) Spectroscopy : The IR spectrum of this compound provides characteristic absorption bands for its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp and intense peak corresponding to the C=O stretching of the carbonyl group will appear around 1700-1725 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. An out-of-plane bending vibration for the para-substituted aromatic ring is typically seen around 800-840 cm⁻¹. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is dominated by the electronic transitions of the p-substituted benzene ring. nih.gov It typically shows a primary absorption band (π → π* transition) around 220-230 nm and a secondary, less intense band (benzenoid band) around 260-280 nm. spectrabase.com The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound.

Purity Assessment : Reversed-phase HPLC, using a C18 column, is commonly employed to assess the purity of this compound. A mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent (such as acetonitrile (B52724) or methanol) is used to elute the compound. The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector, typically set at one of the absorption maxima of the tolyl group.

Reaction Progress Monitoring : HPLC is invaluable for monitoring the progress of reactions that produce or consume this compound. researchgate.net By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the disappearance of reactants and the appearance of the product can be tracked. researchgate.net This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Derivatization Studies

While this compound itself has limited volatility, GC-MS analysis can be performed after derivatization.

Volatile Product Analysis : If a reaction involving this compound produces more volatile side products, GC-MS can be used to identify and quantify them.

Derivatization Studies : To make this compound more amenable to GC analysis, it is often converted into a more volatile ester derivative, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nist.gov Derivatization with agents like diazomethane (B1218177) or silylating agents (e.g., BSTFA) converts the polar carboxylic acid into a less polar and more volatile derivative. nih.govnih.gov The resulting ester can then be readily analyzed by GC-MS, allowing for sensitive quantification and structural confirmation through its mass spectrum. nih.govhmdb.ca

Table 2: Summary of Analytical Techniques for this compound

| Technique | Information Obtained | Sample Preparation | Typical Application |

| ¹H NMR | Proton environment and connectivity | Dissolved in deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Structural elucidation |

| ¹³C NMR | Carbon skeleton | Dissolved in deuterated solvent | Structural elucidation |

| 2D NMR | Proton-proton and proton-carbon correlations | Dissolved in deuterated solvent | Detailed structural assignment |

| ESI-MS | Molecular weight and elemental formula | Dissolved in a suitable solvent | Molecular weight determination |

| LC-MS | Separation and identification of components | Dissolved in mobile phase | Purity analysis, reaction monitoring |

| IR | Functional groups present | Neat liquid, KBr pellet, or solution | Functional group identification |

| UV-Vis | Electronic transitions (aromatic system) | Dissolved in a UV-transparent solvent | Confirmation of aromatic moiety |

| HPLC | Purity and quantity | Dissolved in mobile phase | Purity assessment, quantification |

| GC-MS | Identification of volatile derivatives | Derivatization to form a volatile ester | Analysis of volatile derivatives |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. This method allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). Due to its carboxylic acid group, this compound is a relatively polar compound. However, its long alkyl chain and the p-tolyl group impart significant non-polar character. The choice of mobile phase is therefore critical for achieving clear separation from its precursors or reaction products.

A common application of TLC is in monitoring the esterification of this compound. In a typical procedure, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material (this compound) and the expected product (the corresponding ester). The plate is then developed in a suitable solvent system. Because the ester product is less polar than the carboxylic acid starting material, it will travel further up the TLC plate, resulting in a higher retention factor (Rf) value. The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. researchgate.netyoutube.com

Detailed Research Findings:

In a representative synthetic transformation, such as the conversion of 7-(p-tolyl)heptan-1-ol to this compound via oxidation, TLC is instrumental in tracking the reaction's progress. The alcohol precursor is significantly less polar than the carboxylic acid product. A suitable mobile phase for this analysis would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

For the separation of long-chain fatty acids and their derivatives, a mobile phase consisting of hexane, diethyl ether, and a small amount of acetic acid is often effective. nih.govnih.gov The acetic acid in the eluent helps to suppress the ionization of the carboxylic acid group, reducing tailing and leading to more defined spots. researchgate.net

Visualization of the spots on the TLC plate is typically achieved under UV light, as the p-tolyl group is UV-active. Alternatively, chemical staining agents can be used. A common stain for carboxylic acids is bromocresol green, which appears as a yellow spot on a blue background.

The following interactive data table summarizes typical TLC parameters for monitoring a reaction involving this compound.

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Starting Material | This compound |

| Product (Example) | Methyl 7-(p-tolyl)heptanoate |

| Visualization | UV lamp (254 nm) / Bromocresol green stain |

| Expected Rf (Starting Material) | ~0.3 |

| Expected Rf (Product) | ~0.6 |

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While this compound is an oil at room temperature, its derivatives, such as amides or salts with specific counterions, can often be crystallized. The resulting crystal structures offer unambiguous proof of molecular structure and detailed insights into intermolecular interactions, such as hydrogen bonding and packing arrangements in the solid state.

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The diffraction pattern produced is dependent on the electron density distribution within the crystal. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional model of the molecule can be constructed.

Detailed Research Findings:

While the crystal structure of this compound itself is not available due to its physical state, structural data from related compounds containing a p-tolyl group or a heptanoic acid chain can provide valuable insights. For instance, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea reveals key details about the geometry of the p-tolyl group within a crystal lattice. researchgate.net Similarly, studies on the crystal structures of cocrystals of heptanoic acid with other molecules demonstrate the hydrogen bonding patterns and conformational flexibility of the alkyl chain. rsc.org

In a hypothetical case, if the amide derivative, N-benzyl-7-(p-tolyl)heptanamide, were synthesized and crystallized, X-ray diffraction analysis would be expected to reveal crucial structural parameters. The crystal system, space group, and unit cell dimensions would be determined, providing a fundamental description of the crystal packing. Bond lengths and angles within the molecule would confirm the connectivity and geometry. For example, the C-C bond lengths in the phenyl ring of the p-tolyl group would be expected to be in the range of 1.37-1.40 Å, and the C-C-C bond angles in the heptyl chain would be close to the tetrahedral angle of 109.5°.

The following interactive data table presents hypothetical crystallographic data for a crystalline derivative of this compound, N-benzyl-7-(p-tolyl)heptanamide, based on known values for similar structures.

| Parameter | Hypothetical Value |

| Empirical Formula | C21H27NO |

| Formula Weight | 309.45 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.1 Å, β = 98.5° |

| Volume | 1908 Å3 |

| Z | 4 |

| Density (calculated) | 1.075 g/cm3 |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Angle (N-C-C) | ~115° |

| Hydrogen Bonding | Intermolecular N-H···O=C interactions |

Such detailed structural information is invaluable for understanding the molecule's conformation and the non-covalent interactions that govern its solid-state properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. rsc.org These calculations can estimate reaction pathways and transition state energies, which has led to their widespread use in predicting unknown reactions and rationalizing experimental outcomes. rsc.org

Density Functional Theory (DFT) has become a vital method in computational chemistry for studying the electronic structures of molecules. mdpi.com It is used to perform geometry optimization, a process that locates the minimum energy arrangement of atoms, thus predicting the most stable three-dimensional structure of the molecule. Following optimization, energy calculations can provide key electronic parameters. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of 7-(p-Tolyl)heptanoic acid Note: The following data are representative examples of parameters that can be obtained through DFT calculations and are for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | -807.5 Hartree |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating electronic excitability and chemical stability. | 5.7 eV |

Computational chemistry is instrumental in elucidating the step-by-step processes of chemical reactions. consensus.app By mapping the potential energy surface of a reaction, researchers can identify reactants, products, and high-energy transition states that connect them. e3s-conferences.org The energy of the transition state determines the activation energy of a reaction and thus its rate. e3s-conferences.org

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state structure correctly connects the intended reactants and products. uni-muenchen.deresearchgate.net For this compound, these methods could be applied to investigate various reactions, such as the esterification of its carboxylic acid group or electrophilic aromatic substitution on the p-tolyl ring, providing a detailed understanding of the reaction feasibility and pathways. e3s-conferences.orgupertis.ac.id

Molecular Modeling and Dynamics Simulations

While quantum calculations often focus on static molecules, molecular modeling and dynamics simulations provide insights into the dynamic nature of molecules, including their flexibility and interactions with their environment. nih.gov

The heptanoic acid portion of this compound is a flexible aliphatic chain capable of adopting numerous spatial arrangements or conformations. researchgate.net Molecular Dynamics (MD) simulations are a key tool for exploring this conformational flexibility. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, revealing how the chain moves, folds, and fluctuates. researchgate.net This analysis helps identify the most stable, low-energy conformations and the energy barriers between them, which collectively influence the macroscopic properties of the compound. polimi.it

The way this compound interacts with other molecules, particularly metal ions, is crucial for its potential applications. Molecular dynamics simulations can model these interactions in detail.

Studies on similar compounds provide valuable insights. For instance, research on pyran derivatives containing a p-tolyl group showed that the p-tolyl skeleton tends to adsorb in a flat orientation on an iron (Fe(110)) surface, suggesting strong interaction between the aromatic ring and the metal. mdpi.com Similarly, the carboxylic acid group is known to be an effective binding site for metal ions. Studies on hydrophobic deep eutectic solvents (HDES) composed of carboxylic acids have demonstrated their high efficiency in extracting metal ions like cobalt (Co) from aqueous solutions, driven by strong hydrogen bonding and coordination interactions. mdpi.com These findings suggest that this compound could interact with metal ions through both its aromatic ring and its carboxylic acid functional group.

Table 2: Potential Intermolecular Interactions of this compound

| Interacting Species | Functional Group Involved | Type of Interaction | Potential Application | Supporting Evidence |

|---|---|---|---|---|

| Iron (Fe) Surface | p-Tolyl group | Adsorption, π-metal interaction | Corrosion inhibition, surface coating | Analogous behavior of p-tolyl-pyran derivatives on Fe(110) surfaces. mdpi.com |

| Cobalt (Co²⁺) Ions | Carboxylic acid group | Ion-dipole, coordination, hydrogen bonding | Metal extraction, chelation | High efficiency of carboxylic acid-based solvents in cobalt extraction. mdpi.com |

| Copper (Cu²⁺) Ions | Carboxylic acid group | Coordination, complex formation | Synthesis of coordination polymers, catalysis | Formation of coordination polymers from Cu(II) carboxylates. unipd.it |

Prediction of Spectroscopic Parameters and Data Interpretation

Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data. rsc.org By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for IR and Raman spectroscopy, researchers can make definitive assignments of experimental signals to specific atoms or vibrational modes within the molecule. researchgate.net

For this compound, DFT calculations could be used to predict its ¹³C and ¹H NMR spectra. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The agreement between the predicted and experimental spectra can validate the determined structure and help resolve ambiguities in peak assignments.

Structure-Reactivity and Structure-Property Relationship Studies (excluding biological properties)

Theoretical and computational chemistry provide valuable insights into the intrinsic properties of a molecule, helping to understand its behavior in various chemical and physical processes. For this compound, computational studies allow for the prediction of a range of molecular descriptors and properties that are otherwise difficult or time-consuming to obtain experimentally. These calculated values offer a quantitative basis for understanding the relationships between the molecule's structure and its non-biological properties and reactivity.

Computed Molecular Properties and Descriptors

A variety of molecular properties for this compound have been calculated using computational methods. These descriptors are crucial for predicting the compound's physical characteristics and chemical reactivity. The following table summarizes key computed properties. guidechem.com

| Property | Value | Unit |

| Molecular Weight | 220.312 | g/mol |

| Molecular Formula | C₁₄H₂₀O₂ | |

| XLogP3-AA | 4.4 | |

| Monoisotopic Mass | 220.146329876 | Da |

| Complexity | 193 | |

| Rotatable Bond Count | 7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 37.3 | Ų |

| Heavy Atom Count | 16 | |

| This table is interactive. Users can sort columns by clicking on the headers. |

Analysis of Structure-Property Relationships

The chemical structure of this compound, consisting of a lipophilic p-tolyl group and a polar carboxylic acid function separated by a flexible six-carbon aliphatic chain, dictates its physicochemical properties.

Influence of the p-Tolyl Group and Aliphatic Chain: The presence of the aromatic ring and the long alkyl chain contributes significantly to the molecule's lipophilicity. This is quantitatively represented by the calculated XLogP3-AA value of 4.4, which indicates a high preference for nonpolar environments over aqueous ones. guidechem.com The heptanoic acid portion of the molecule provides considerable flexibility, as indicated by the seven rotatable bonds. guidechem.com This flexibility allows the molecule to adopt various conformations, which can influence its packing in the solid state and its interaction with surfaces and solvents.

Influence of the Carboxylic Acid Group: The carboxylic acid moiety is the most polar part of the molecule and is responsible for its acidic nature. It contains one hydrogen bond donor (the hydroxyl hydrogen) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). guidechem.com This functionality allows for the formation of hydrogen bonds, which will strongly influence properties like boiling point, melting point, and solubility in polar solvents. The topological polar surface area (TPSA) of 37.3 Ų is entirely attributed to this carboxylic acid group and is a key indicator of the molecule's polarity. guidechem.com

Analysis of Structure-Reactivity Relationships

The reactivity of this compound can be considered in terms of its two main functional parts: the carboxylic acid group and the p-tolyl aromatic ring.

Reactivity of the Carboxylic Acid Group: The carboxylic acid is the primary site of reactivity for many common organic reactions.

Acidity: It can deprotonate in the presence of a base to form a carboxylate salt. The pKa value is a measure of this acidity. While not found in the searches, it is expected to be similar to that of other long-chain carboxylic acids like heptanoic acid (around 4.89).

Esterification: It can react with alcohols under acidic conditions to form esters.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 7-(p-tolyl)heptan-1-ol, using strong reducing agents like lithium aluminum hydride.

Halodecarboxylation: Reactions like the Hunsdiecker–Borodin reaction could potentially convert the carboxylic acid to a halide, although the efficiency may vary. researchgate.net

Reactivity of the Aromatic Ring: The p-tolyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions.

The methyl group is an ortho-, para-directing activator. Since the para position is blocked by the heptanoic acid chain, electrophilic substitution would be directed to the ortho positions (positions 2 and 6 relative to the methyl group).

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur on the aromatic ring, yielding disubstituted benzene (B151609) derivatives. The presence of the long, deactivating (by hyperconjugation) alkyl chain would have a minor electronic effect on the ring's reactivity compared to the activating methyl group.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.